Ethyl 3-(quinolin-2-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(quinolin-2-yl)prop-2-enoate: is a chemical compound with the following structural formula:
CH3CH2C(O)C(H)=CHC9H6N
It belongs to the class of α,β-unsaturated esters and contains a quinoline ring. Quinoline derivatives exhibit interesting biological activities and find applications in various fields.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
- While not commonly produced on an industrial scale, research laboratories synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions::
Michael Addition:
- Base-catalyzed reactions: Piperidine, sodium ethoxide
- Acid-catalyzed hydrolysis: Dilute HCl or NaOH
- Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon)
- Hydrolysis yields quinoline-2-carboxylic acid and ethanol.
- Reduction leads to ethyl quinoline-2-carboxylate.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Chemical Biology:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Ethyl 3-(quinolin-2-yl)prop-2-enoate stands out due to its quinoline moiety.
- Similar compounds include ethyl 3-(quinolin-3-yl)prop-2-enoate and ethyl 3-(4-hydroxyphenyl)prop-2-enoate .
Properties
CAS No. |
123172-88-3 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 3-quinolin-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-10H,2H2,1H3 |
InChI Key |
RQQNOLUEUFVWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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